N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide is a synthetic organic compound. It features a benzodioxin ring, a piperidine ring, and a carboxamide group. Compounds with such structures are often studied for their potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process might start with the preparation of the benzodioxin ring, followed by the introduction of the piperidine ring and the carboxamide group. Common reagents and catalysts used in these reactions include acids, bases, and transition metal catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide: shares structural similarities with other benzodioxin and piperidine derivatives.
This compound: can be compared with compounds like piperidine carboxamides and benzodioxin derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the potential pharmacological properties that arise from this structure. Its unique interactions with molecular targets and the resulting biological effects distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)18(23)21-8-6-13(7-9-21)17(22)20-14-4-5-15-16(12-14)25-11-10-24-15/h4-5,12-13H,6-11H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPRUHXBTYJTBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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